2-Anilino-1-(naphthalen-2-yl)ethan-1-one
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Overview
Description
1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that features a naphthalene ring and a phenylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the reaction of naphthalene derivatives with phenylamine under controlled conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with phenylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(NAPHTHALEN-1-YL)-2-(PHENYLAMINO)ETHANONE
- 1-(NAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE
- 1-(NAPHTHALEN-2-YL)-2-(CHLOROAMINO)ETHANONE
Uniqueness: 1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is unique due to its specific substitution pattern on the naphthalene ring and the presence of the phenylamino group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62244-84-2 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-anilino-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H15NO/c20-18(13-19-17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-12,19H,13H2 |
InChI Key |
OBBKHQWKINAMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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